![molecular formula C19H22N2OS B2721100 (2-methylquinolin-8-yl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone CAS No. 1788560-46-2](/img/structure/B2721100.png)
(2-methylquinolin-8-yl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2-methylquinolin-8-yl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone is a useful research compound. Its molecular formula is C19H22N2OS and its molecular weight is 326.46. The purity is usually 95%.
BenchChem offers high-quality (2-methylquinolin-8-yl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-methylquinolin-8-yl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
One of the core applications of compounds similar to "(2-methylquinolin-8-yl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone" involves the synthesis of novel heterocyclic systems. For instance, the development of the 8,12-methanoazepino[2,1-a]isoquinoline system through Bischler-Napieralski cyclization demonstrates the interest in creating complex structures with potential biological activities (Bonjoch et al., 1983). Similarly, research into the synthesis of cephem derivatives for use in Antibody-Directed Enzyme Prodrug Therapy (ADEPT) approaches highlights the compound's utility in developing drug carriers (Blau et al., 2008).
Catalysis and Organic Synthesis
The compound's related research also extends to catalysis and organic synthesis. For example, the catalytic formation of ketones from unactivated esters through rhodium chelation-assisted C-O bond activation showcases the methodological advancements in synthesizing key functional groups (Wang et al., 2013). This type of research is pivotal for developing efficient synthetic routes to complex molecules, including pharmaceuticals.
Heterocyclic Chemistry and Drug Design
Moreover, the synthesis of new hydrazones from a quinazolinone moiety, as discussed in recent studies, illustrates the ongoing efforts to create compounds with enhanced biological activities (AL-ALAAF & Al-iraqi, 2021). These efforts are part of a broader strategy to leverage heterocyclic chemistry in drug design, where the structural diversity and complexity of molecules like "(2-methylquinolin-8-yl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone" can lead to novel therapeutic agents.
properties
IUPAC Name |
(2-methylquinolin-8-yl)-(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2OS/c1-12-6-7-13-4-3-5-17(18(13)20-12)19(22)21-14-8-9-15(21)11-16(10-14)23-2/h3-7,14-16H,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJSQSFHCJUMSNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2C(=O)N3C4CCC3CC(C4)SC)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-methylquinolin-8-yl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.